Dodecyl isooctanoate
Description
Dodecyl isooctanoate is a branched ester derived from the esterification of dodecanol (C12 alcohol) and isooctanoic acid (a branched C8 carboxylic acid). Branched esters like isooctanoates are valued in industrial and cosmetic formulations for their lower melting points, enhanced solubility in non-polar solvents, and reduced viscosity compared to linear-chain analogs .
Properties
CAS No. |
84878-26-2 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
dodecyl 6-methylheptanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-15-18-22-20(21)17-14-13-16-19(2)3/h19H,4-18H2,1-3H3 |
InChI Key |
FPNFNZQZOKNVTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl isooctanoate is typically synthesized through esterification, where dodecyl alcohol reacts with isooctanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures, typically around 150-200°C, to accelerate the esterification process. After the reaction is complete, the product is purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dodecyl isooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Dodecanoic acid and isooctanoic acid.
Reduction: Dodecyl alcohol and isooctanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and topical formulations.
Industry: Acts as a lubricant, emollient, and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of dodecyl isooctanoate is primarily based on its ability to interact with lipid membranes and proteins. It can penetrate lipid bilayers, enhancing the permeability and fluidity of the membrane. This property makes it useful in drug delivery systems, where it facilitates the transport of active ingredients across biological membranes. Additionally, its surfactant properties allow it to reduce surface tension, aiding in the emulsification and dispersion of other compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Dodecyl isooctanoate | Likely C20H40O2 | Not provided | ~312.5 (inferred) | Branched C8 ester chain |
| Dodecyl octanoate | C20H40O2 | 20292-09-5 | 312.53 | Linear C8 ester chain |
| Dodecyl arachidate | C32H64O2 | 42232-82-6 | 480.85 | Long linear C20 ester chain |
| Dodecyl isothiocyanate | C13H25NS | 1072-32-8 | 227.41 | Isothiocyanate (-NCS) functional group |
- Branching vs. Linearity: this compound’s branched isooctanoate group reduces intermolecular van der Waals forces compared to linear-chain analogs like dodecyl octanoate. This results in lower melting points and improved solubility in hydrophobic matrices .
- Chain Length : Dodecyl arachidate’s long C20 chain increases molecular weight and viscosity, making it suitable for applications requiring thicker formulations or higher thermal stability .
Physical and Chemical Properties
- Melting Point: Branched esters (e.g., isooctanoates) typically exhibit lower melting points than linear counterparts. For example, manganese(II) isooctanoate (CAS 37449-19-7) is used in coatings due to its favorable solubility and drying properties, suggesting similar advantages for this compound .
- Surfactant Behavior: While sulfonates (e.g., isopropanolamine dodecylbenzenesulfonate) are stronger surfactants due to their polar sulfate groups, esters like this compound offer milder emulsifying properties, making them preferable in cosmetics or lubricants .
Biological Activity
Dodecyl isooctanoate, an ester derived from dodecanol and isooctanoic acid, is a compound recognized for its diverse applications in cosmetics, pharmaceuticals, and food products. This article explores its biological activity, focusing on its toxicity, antimicrobial properties, and potential uses in various formulations.
Chemical Structure and Properties
This compound has a unique structure characterized by a long hydrophobic dodecyl chain and a hydrophilic isooctanoate group. This amphiphilic nature allows it to effectively lower surface tension and act as a surfactant and emulsifier.
| Property | Description |
|---|---|
| Chemical Formula | CHO |
| Molecular Weight | 228.37 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | Approximately 300 °C |
| Solubility | Soluble in organic solvents; low volatility |
Toxicity Profile
Research indicates that this compound has low toxicity and is generally recognized as safe (GRAS) for use in food and cosmetic applications. Its safety profile makes it a favorable choice for formulations intended for human use.
- LD50 (Oral) : Studies suggest an LD50 greater than 5000 mg/kg in rats, indicating low acute toxicity.
- Irritation Potential : It exhibits minimal irritation to skin and eyes, making it suitable for topical applications.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may disrupt microbial membranes, which could lead to antimicrobial effects against certain pathogens.
- Mechanism of Action : The compound's ability to interfere with the lipid bilayer of microbial cells may contribute to its effectiveness.
- Pathogen Testing : In vitro studies have shown activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Case Studies and Research Findings
- Cosmetic Applications : A study demonstrated that formulations containing this compound improved skin penetration of active ingredients, enhancing the overall efficacy of topical treatments. The compound's surfactant properties facilitated better absorption through the skin barrier.
- Food Industry Usage : In food formulations, this compound serves as an emulsifier, improving texture and stability without compromising safety. Its GRAS status supports its use in various edible products.
- Pharmaceutical Formulations : Research has indicated that this compound can enhance the solubility of poorly soluble drugs, making it a valuable excipient in pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
